N,N,N',N'-Tetraisopropylethanediamide

Overview

Description

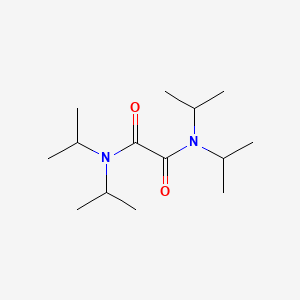

N,N,N’,N’-Tetraisopropylethanediamide is a chemical compound with the CAS Number: 14397-53-6 . It has a molecular weight of 256.39 and a molecular formula of C14H28N2O2 . The IUPAC name for this compound is N1,N~1~,N~2~,N~2~-tetraisopropylethanediamide .

Molecular Structure Analysis

The molecular structure of N,N,N’,N’-Tetraisopropylethanediamide is represented by the formula C14H28N2O2 . The InChI code for this compound is 1S/C14H28N2O2/c1-9(2)15(10(3)4)13(17)14(18)16(11(5)6)12(7)8/h9-12H,1-8H3 .Scientific Research Applications

Nanomaterials and Bioapplications : Nanodiamonds (NDs), closely related in the realm of nanomaterials, have been studied extensively for their biocompatibility and potential in biomedical applications, including drug delivery, gene therapy, and as diagnostic probes. Their small size, coupled with the ability to be functionalized, makes them ideal for bioconjugation and therapeutic agent development, suggesting similar possibilities for N,N,N',N'-Tetraisopropylethanediamide in nanomedical applications (Schrand, Hens, & Shenderova, 2009).

Catalysis and Organic Synthesis : In the field of organic chemistry, the palladium-catalyzed reactions involving aryl bromides demonstrate the utility of complex organic compounds in facilitating novel synthesis pathways. Such reactions often involve multiple bond cleavages and formations, indicating that N,N,N',N'-Tetraisopropylethanediamide could find use in catalyzing similar sophisticated organic transformations (Wakui et al., 2004).

Environmental and Ecological Research : The study of nitrogen cycling in ecosystems through the analysis of isotopes exemplifies the role of chemical compounds in environmental research. By integrating nitrogen cycle processes, researchers can gain insights into ecological dynamics, suggesting a potential avenue for N,N,N',N'-Tetraisopropylethanediamide in environmental chemistry studies (Robinson, 2001).

Corrosion Inhibition : Ionic liquid-based cationic surfactants have been synthesized and evaluated as corrosion inhibitors for carbon steel, highlighting the importance of chemical compounds in protecting materials from degradation. Such applications are critical in industries ranging from construction to aerospace, indicating potential uses for N,N,N',N'-Tetraisopropylethanediamide in corrosion prevention technologies (Tawfik, 2016).

Safety and Hazards

N,N,N’,N’-Tetraisopropylethanediamide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

properties

IUPAC Name |

N,N,N',N'-tetra(propan-2-yl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-9(2)15(10(3)4)13(17)14(18)16(11(5)6)12(7)8/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOXXAGOYCERQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C(=O)N(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571324 | |

| Record name | N~1~,N~1~,N~2~,N~2~-Tetra(propan-2-yl)ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,N',N'-Tetraisopropylethanediamide | |

CAS RN |

14397-53-6 | |

| Record name | N~1~,N~1~,N~2~,N~2~-Tetra(propan-2-yl)ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,3]Dioxolo[4,5-g]isoquinoline](/img/structure/B1611278.png)

![3-(5-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1611292.png)